

Application Note: HPLC Analysis of 1,2-Distearoyl-3-palmitoyl-rac-glycerol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2-Distearoyl-3-palmitoyl-rac-glycerol**

Cat. No.: **B571172**

[Get Quote](#)

Introduction

1,2-Distearoyl-3-palmitoyl-rac-glycerol is a triacylglycerol (TAG) containing two stearic acid moieties at the sn-1 and sn-2 positions and one palmitic acid moiety at the sn-3 position of the glycerol backbone.^[1] This asymmetrical saturated TAG is found in various natural fats and oils, such as cocoa butter, lard, and cod liver oil.^{[1][2]} Its analysis is crucial in food science for authentication and quality control, as well as in pharmaceutical and cosmetic industries where it may be used as an excipient or component in formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of complex lipid mixtures, including TAGs.^[3] This application note details a reversed-phase HPLC (RP-HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the analysis of **1,2-Distearoyl-3-palmitoyl-rac-glycerol**.

Principle of the Method

Reversed-phase HPLC separates molecules based on their hydrophobicity.^[4] In the analysis of triacylglycerols, separation is achieved based on the total number of carbon atoms and the degree of unsaturation of the fatty acid chains.^[3] A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar analytes (like TAGs) are retained longer on the column. Gradient elution, where the mobile phase composition is changed over time to increase its non-polar character, is typically employed to achieve optimal separation of complex lipid mixtures.^{[5][6]} An ELSD is a universal detector suitable for non-volatile analytes like TAGs that lack a UV chromophore, providing a response proportional to the mass of the analyte.

Experimental Protocols

Materials and Reagents

- **1,2-Distearoyl-3-palmitoyl-rac-glycerol** standard ($\geq 99\%$ purity)
- HPLC-grade Acetonitrile (ACN)
- HPLC-grade Isopropanol (IPA)
- HPLC-grade Chloroform
- HPLC-grade water (18 M Ω resistivity)
- Nitrogen gas for detector and solvent evaporation

Instrumentation and Chromatographic Conditions

- HPLC System: An Agilent 1290 Infinity LC system or equivalent, equipped with a binary pump, autosampler, and column thermostat.
- Detector: Evaporative Light Scattering Detector (ELSD), e.g., Agilent 1290 Infinity II ELSD.
- Column: ZORBAX RRHT StableBond C18, 3.0 mm \times 150 mm, 1.8 μm particle size, or equivalent high-resolution C18 column.[\[6\]](#)
- Mobile Phase A: Acetonitrile (ACN)
- Mobile Phase B: Isopropanol (IPA)
- Flow Rate: 0.5 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 μL
- ELSD Nebulizer Temperature: 30°C
- ELSD Evaporator Temperature: 50°C

- ELSD Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute)

Gradient Elution Program:

Time (min)	% Mobile Phase A (ACN)	% Mobile Phase B (IPA)
0.0	80	20
20.0	40	60
25.0	40	60
25.1	80	20
30.0	80	20

Sample and Standard Preparation

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **1,2-Distearoyl-3-palmitoyl-rac-glycerol** standard and dissolve it in 10 mL of chloroform in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (80:20 ACN:IPA) to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.
- Sample Preparation: For samples containing **1,2-Distearoyl-3-palmitoyl-rac-glycerol** (e.g., lipid extracts from food or pharmaceutical formulations), dissolve a known amount of the sample in chloroform. The final concentration should be adjusted to fall within the calibration range of the working standards.
- Filtration: Prior to injection, filter all solutions through a 0.22 µm PTFE syringe filter to remove any particulate matter.

Analysis Procedure

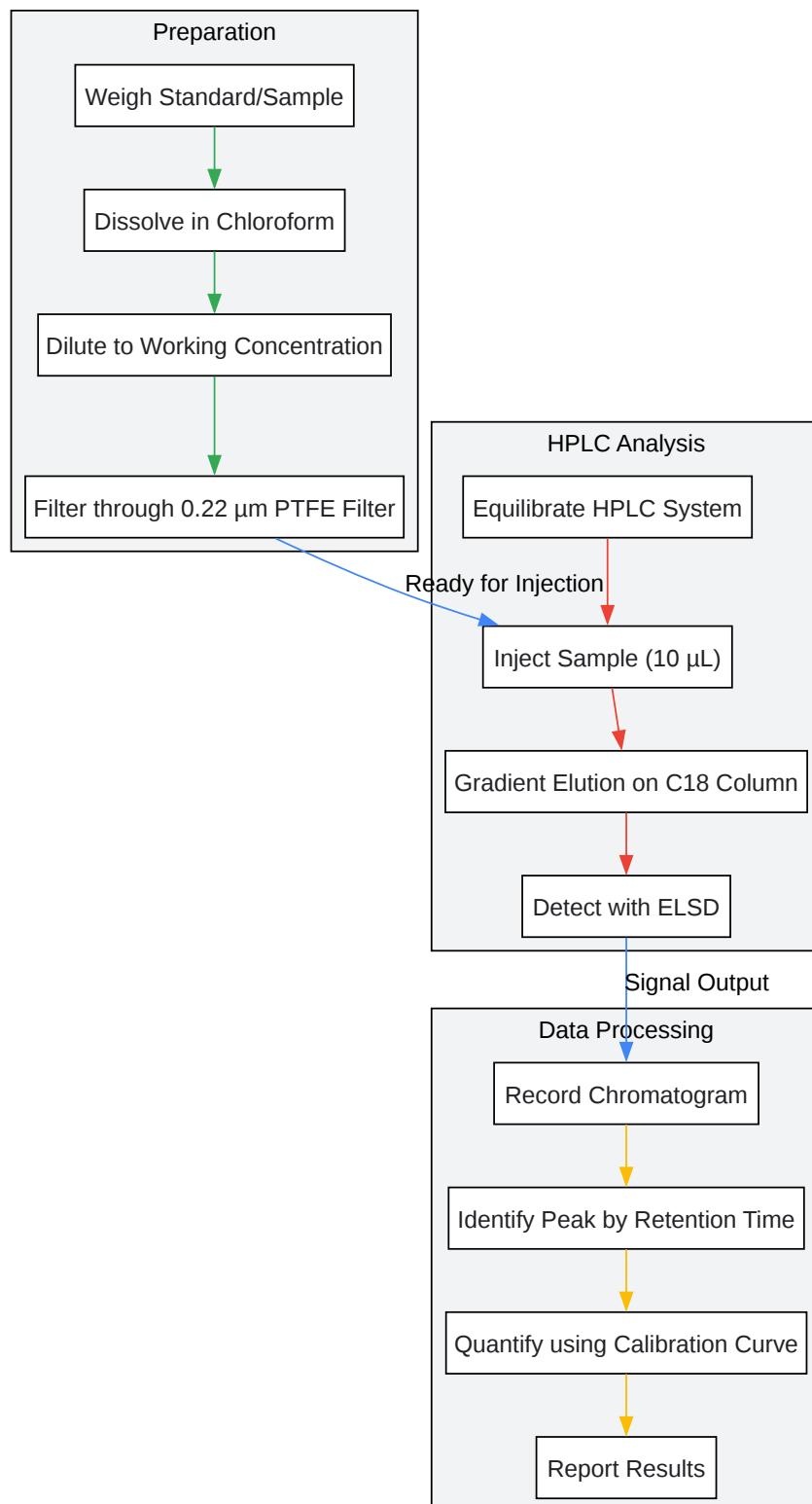
- Equilibrate the HPLC system with the initial mobile phase composition (80% ACN, 20% IPA) for at least 30 minutes or until a stable baseline is achieved.

- Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
- Inject the prepared sample solutions.
- Perform a blank injection (80:20 ACN:IPA) between sample injections to prevent carryover.
- Identify the peak corresponding to **1,2-Distearoyl-3-palmitoyl-rac-glycerol** in the sample chromatograms by comparing its retention time with that of the standard.
- Quantify the amount of **1,2-Distearoyl-3-palmitoyl-rac-glycerol** in the samples using the calibration curve generated from the standards.

Data Presentation

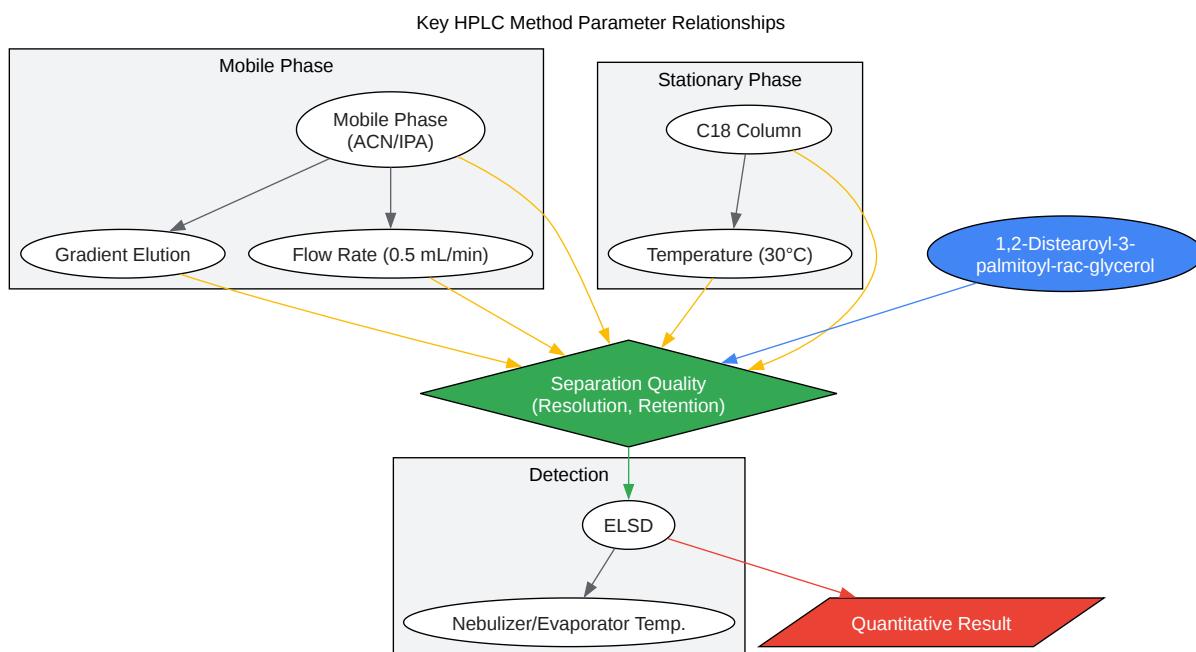
Quantitative Data Summary

The following table summarizes the expected chromatographic performance and calibration data for the analysis of **1,2-Distearoyl-3-palmitoyl-rac-glycerol**.


Parameter	Value
Retention Time (tR)	~18.5 min (Expected)
Linearity (r ²)	> 0.999
Limit of Detection (LOD)	~5 µg/mL
Limit of Quantification (LOQ)	~15 µg/mL
Precision (%RSD, n=6)	< 2%
Accuracy/Recovery (%)	98 - 102%

Note: These are typical expected values. Actual values must be determined during method validation in your laboratory.

Visualizations


Experimental Workflow Diagram

HPLC Analysis Workflow for 1,2-Distearoyl-3-palmitoyl-rac-glycerol

[Click to download full resolution via product page](#)

Caption: Workflow for the HPLC analysis of **1,2-Distearoyl-3-palmitoyl-rac-glycerol**.

Logical Relationship of Method Parameters

[Click to download full resolution via product page](#)

Caption: Interdependencies of key parameters in the HPLC method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. 1,2-Distearoyl-3-palmitoyl-rac-glycerol | Vitaceae [vitaceae.org]
- 3. 1,2-Distearoyl-3-palmitoyl-rac-glycerol | Benchchem [benchchem.com]
- 4. triglyceride by HPLC - Chromatography Forum [chromforum.org]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. agilent.com [agilent.com]
- To cite this document: BenchChem. [Application Note: HPLC Analysis of 1,2-Distearoyl-3-palmitoyl-rac-glycerol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b571172#hplc-analysis-of-1-2-distearoyl-3-palmitoyl-rac-glycerol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com